

Technical Guide: Physical and Chemical Properties of 1-Bromo-2-(bromomethyl)naphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2-(bromomethyl)naphthalene

Cat. No.: B1265571

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Introduction

1-Bromo-2-(bromomethyl)naphthalene is a halogenated polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene core with two different bromine-containing substituents, makes it a potentially valuable intermediate in organic synthesis. The presence of a reactive bromomethyl group alongside a bromo-substituted aromatic ring offers sites for various chemical modifications, suggesting its utility in the synthesis of more complex molecules for applications in materials science and drug discovery. This document provides a summary of the available physical and chemical data for this compound.

Core Physical Properties

The physical properties of **1-Bromo-2-(bromomethyl)naphthalene** are crucial for its handling, application in synthesis, and for purification processes. The experimentally determined and predicted data are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ Br ₂	--INVALID-LINK--[1]
Molecular Weight	299.99 g/mol	--INVALID-LINK--[1]
Melting Point	108 °C	--INVALID-LINK--
Boiling Point	363.2 ± 17.0 °C (Predicted)	--INVALID-LINK--
Density	1.772 ± 0.06 g/cm ³ (Predicted)	--INVALID-LINK--
Solubility	<p>No experimental data available. As a polycyclic aromatic hydrocarbon, it is expected to be sparingly soluble in water and soluble in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Naphthalene, the parent compound, is soluble in organic solvents like alcohols, ether, acetone, and chloroform.[2]</p>	General chemical principles and data for related compounds.
CAS Number	37763-43-2	--INVALID-LINK--[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physical properties for **1-Bromo-2-(bromomethyl)naphthalene** are not readily available in the public domain. However, a general method for the synthesis of brominated naphthalene derivatives can be described based on common organic chemistry practices. The following is a representative, though not specific, protocol for the bromination of a substituted naphthalene.

Synthesis of a Bromonaphthalene Derivative (General Protocol)

This protocol outlines the general steps for the bromination of a methylnaphthalene, which could be a precursor to the target compound.

Materials:

- 1-Methylnaphthalene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (solvent)
- Sodium bicarbonate solution (aqueous, saturated)
- Magnesium sulfate (anhydrous)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene in carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
- Heat the mixture to reflux with stirring. The reaction is initiated by the benzoyl peroxide and can be monitored by the disappearance of the solid NBS and the appearance of succinimide, which is less dense and will float.
- After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.
- Filter the mixture to remove the succinimide by-product.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic by-products.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.

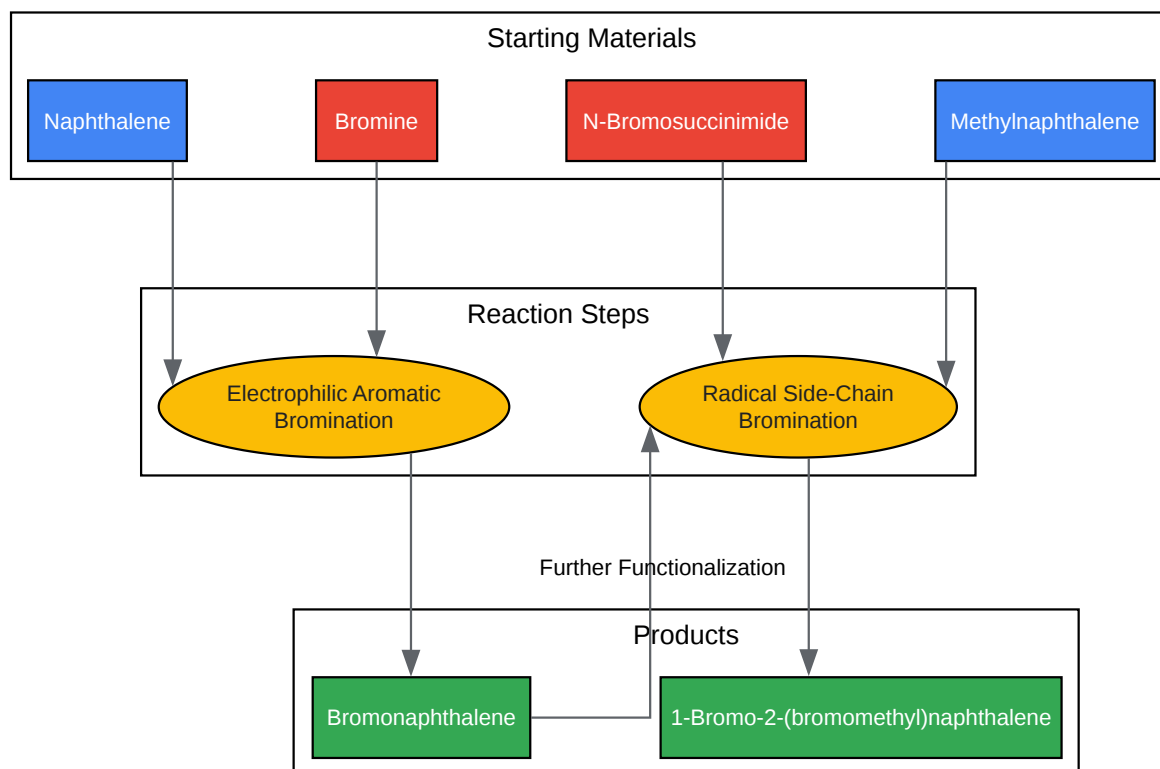
- Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure brominated naphthalene derivative.

Characterization: The structure and purity of the synthesized compound would then be confirmed using standard analytical techniques, including:

- Melting Point Determination: To assess purity.
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of brominated naphthalene derivatives, which could include the synthesis of **1-Bromo-2-(bromomethyl)naphthalene**.



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Caption: A generalized synthetic pathway for brominated naphthalene derivatives.

Conclusion

1-Bromo-2-(bromomethyl)naphthalene is a compound for which some fundamental physical data is available, primarily from chemical suppliers and databases. However, a comprehensive experimental characterization of its physical properties, including boiling point, density, and solubility, is lacking in publicly accessible literature. Similarly, detailed and validated experimental protocols for its synthesis and the determination of its physical properties are not readily available. The provided information serves as a starting point for researchers interested in this molecule, highlighting the need for further experimental investigation to fully characterize its physical and chemical properties. The reactive nature of its functional groups suggests its potential as a versatile building block in the synthesis of novel organic materials and pharmaceutical intermediates.

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References

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- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 1-Bromo-2-(bromomethyl)naphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265571#physical-properties-of-1-bromo-2-bromomethyl-naphthalene]

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